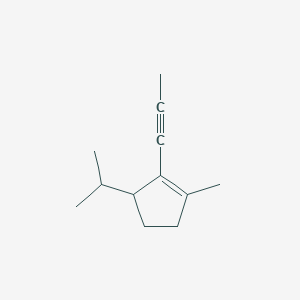
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI)
Description
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is an organic compound with the molecular formula C12H18 It is a cyclopentene derivative characterized by the presence of isopropyl, methyl, and propynyl substituents on the cyclopentene ring
Properties
CAS No. |
126133-03-7 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yl-2-prop-1-ynylcyclopentene |
InChI |
InChI=1S/C12H18/c1-5-6-12-10(4)7-8-11(12)9(2)3/h9,11H,7-8H2,1-4H3 |
InChI Key |
HOIKNFYPVOJFKK-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(CCC1C(C)C)C |
Canonical SMILES |
CC#CC1=C(CCC1C(C)C)C |
Synonyms |
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-(1-propynyl)cyclopentene with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques, such as distillation and chromatography, are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the propynyl group to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or methyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, its interaction with certain enzymes may inhibit their function, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene, 3-isopropyl-1-methyl-: A closely related compound with similar structural features but lacking the propynyl group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Another similar compound with a different substitution pattern on the cyclopentane ring.
Uniqueness
Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)-(9CI) is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclopentene derivatives and contributes to its versatility in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


